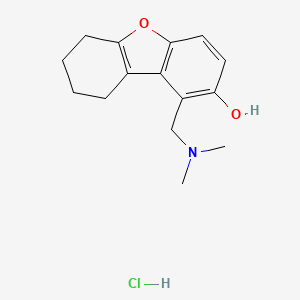
3-Nitrophenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl phosphorodichloridate is an organophosphorus compound with the molecular formula C6H4Cl2NO4P. It is a derivative of phosphorodichloridate, where the phenyl group is substituted with a nitro group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 3-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrophenol and phosphoric acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Scientific Research Applications
3-Nitrophenyl phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as a phosphorylating agent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Used in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-nitrophenyl phosphorodichloridate involves the formation of a reactive intermediate that can transfer the phosphoryl group to nucleophiles. The nitro group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce phosphorus-containing functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar structure but with the nitro group at the fourth position.
2-Chlorophenyl phosphorodichloridate: Contains a chlorine substituent instead of a nitro group.
Phenyl phosphorodichloridate: Lacks any substituents on the phenyl ring.
Uniqueness
3-Nitrophenyl phosphorodichloridate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The electron-withdrawing nature of the nitro group at the third position makes it a more potent electrophile compared to its analogs, thereby broadening its applicability in various chemical transformations.
Properties
CAS No. |
38319-29-8 |
|---|---|
Molecular Formula |
C6H4Cl2NO4P |
Molecular Weight |
255.98 g/mol |
IUPAC Name |
1-dichlorophosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-2-5(4-6)9(10)11/h1-4H |
InChI Key |
YEJZWZCJQSOJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



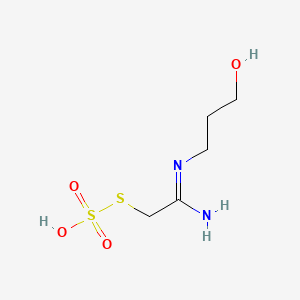
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
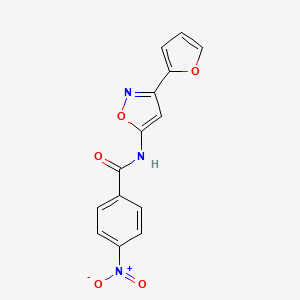
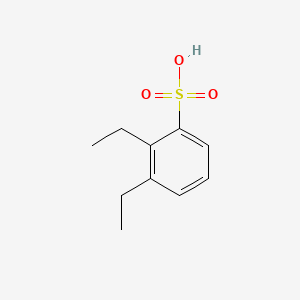

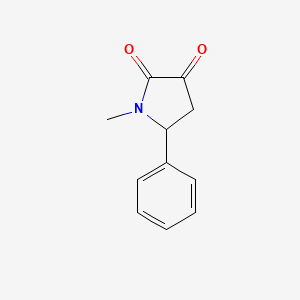
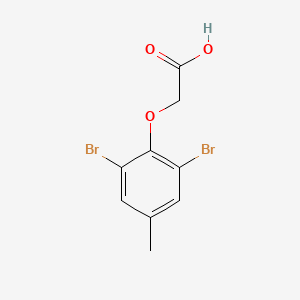
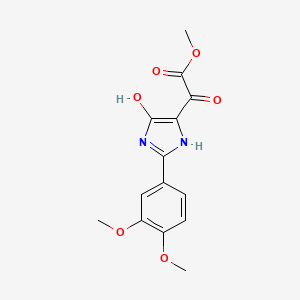
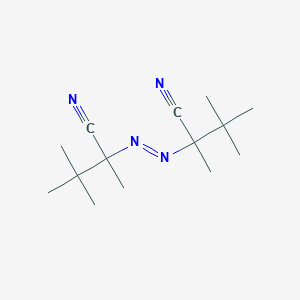
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
